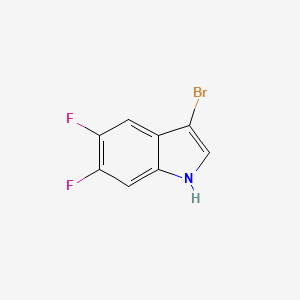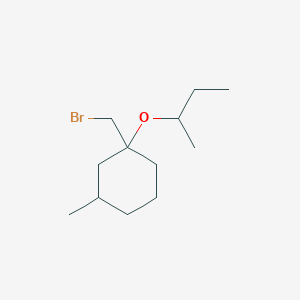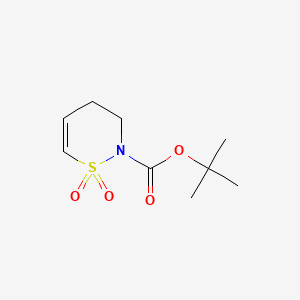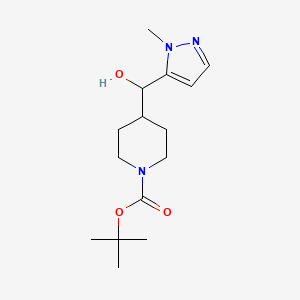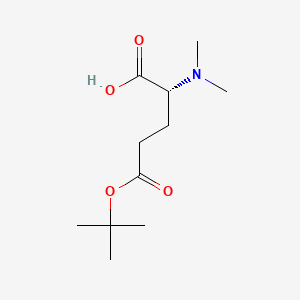
(2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid is an organic compound with a complex structure It is characterized by the presence of a tert-butoxy group, a dimethylamino group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid typically involves the reaction of tert-butyl esters with dimethylamino compounds. One common method involves the use of tert-butyl hydroperoxide in the presence of benzyl cyanides under metal-free conditions . This reaction proceeds smoothly, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tert-butyl esters by introducing the tert-butoxycarbonyl group into various organic compounds . This method is preferred for its versatility and sustainability compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group can be used as a probe for NMR studies of macromolecular complexes, indicating its reactivity in forming stable complexes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, benzyl cyanides, and various coupling reagents. The reactions typically occur under mild conditions, often in the presence of catalysts or under metal-free conditions .
Major Products Formed: The major products formed from the reactions of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid include tert-butyl esters and various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid is used as a reagent for the synthesis of tert-butyl esters and other derivatives.
Biology: In biological research, this compound is used as a probe for NMR studies of macromolecular complexes. The tert-butyl group attached to the compound provides high sensitivity in NMR studies, allowing researchers to analyze large biomolecular assemblies .
Medicine: In medicine, (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid is explored for its potential therapeutic applications. Its unique chemical properties make it a candidate for drug development and other medical applications.
Industry: In the industrial sector, this compound is used in the production of various tert-butyl esters and other derivatives. Its efficient synthesis using flow microreactor systems makes it a valuable compound for large-scale production .
Mécanisme D'action
The mechanism of action of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The tert-butyl group and dimethylamino group play crucial roles in its reactivity and binding to target molecules. The compound’s effects are mediated through its ability to form stable complexes and undergo various chemical reactions, influencing biological pathways and molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid include other tert-butyl esters and dimethylamino derivatives. Examples include tert-butyl esters of amino acids and other organic compounds with similar functional groups .
Uniqueness: What sets (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid apart from similar compounds is its unique combination of functional groups. The presence of both the tert-butoxy and dimethylamino groups in the same molecule provides distinct chemical properties and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
(2R)-2-(dimethylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-9(13)7-6-8(10(14)15)12(4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 |
Clé InChI |
PETUTSNBWMTJAS-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)N(C)C |
SMILES canonique |
CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


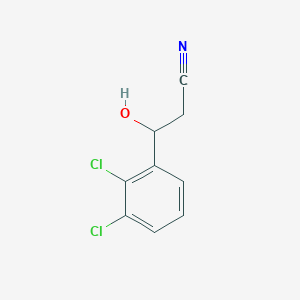
![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
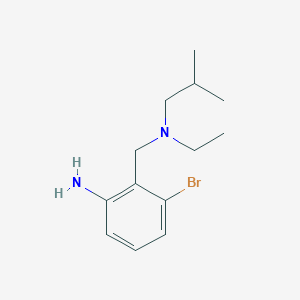
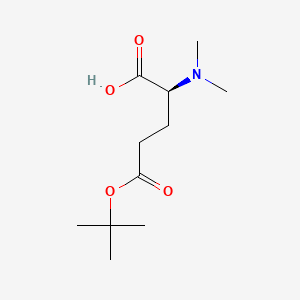
![1H-imidazo[1,2-a]imidazole](/img/structure/B13547046.png)
![3-[(Difluoromethyl)sulfanyl]azetidine](/img/structure/B13547051.png)
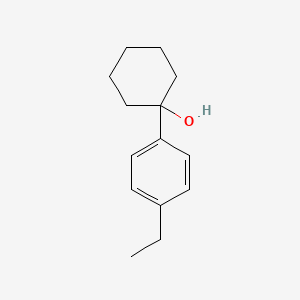
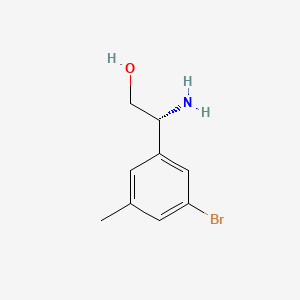
![4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine,Mixtureofdiastereomers](/img/structure/B13547062.png)
![3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13547070.png)
